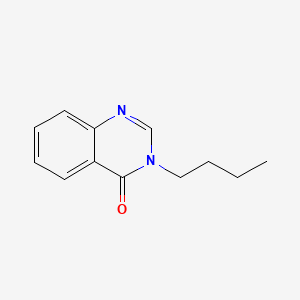
4(3H)-Quinazolinone, 3-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-butyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-butyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with butyl isocyanate under reflux conditions to form the desired quinazolinone derivative. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of 4(3H)-Quinazolinone, 3-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Quinazolinone, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-butyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-butyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 4(3H)-Quinazolinone, 3-methyl-
- 4(3H)-Quinazolinone, 3-ethyl-
- 4(3H)-Quinazolinone, 3-propyl-
Comparison: Compared to its similar compounds, 4(3H)-Quinazolinone, 3-butyl- has a longer alkyl chain, which can influence its chemical reactivity and biological activity. The butyl group may provide different steric and electronic effects, leading to unique properties and potential applications. For example, the longer alkyl chain may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
16417-02-0 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-butylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
ZZSCVVWJRCJHPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


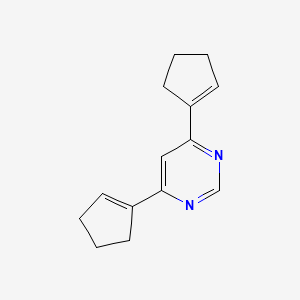
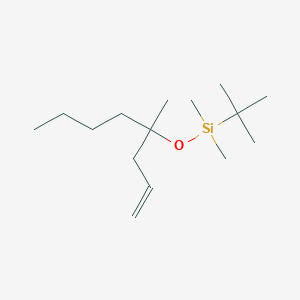
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
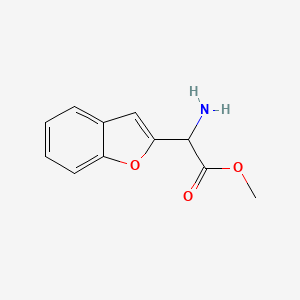
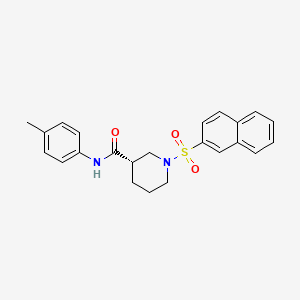
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)


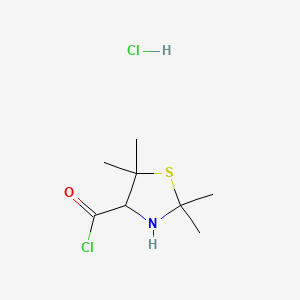
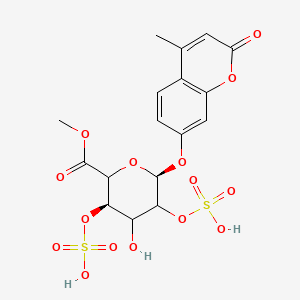
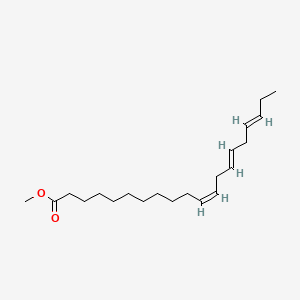
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)


